

# Introduction: The Strategic Importance of a Trifunctional Scaffold

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Chloro-4-iodopyridin-3-amine

Cat. No.: B1369877

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**6-Chloro-4-iodopyridin-3-amine** is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.<sup>[1]</sup> Its value lies in the strategic arrangement of three distinct functional groups on the pyridine core: a nucleophilic amine, and two halogen atoms (chlorine and iodine) with differential reactivity. This trifunctional nature allows for selective, stepwise modifications, making it an ideal scaffold for building diverse molecular libraries, particularly in the search for novel therapeutic agents.<sup>[2][3]</sup>

The chloro and iodo substituents serve as excellent handles for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.<sup>[4]</sup> The amino group, meanwhile, provides a site for amidation, alkylation, or participation in the formation of new heterocyclic rings.<sup>[5]</sup> This orthogonal reactivity is paramount in modern drug discovery, where the efficient construction of complex, three-dimensional molecules is a key driver of innovation.<sup>[6]</sup> This guide will explore the fundamental chemistry of this compound, providing the necessary knowledge to effectively utilize it in a research and development setting.

## Physicochemical & Spectroscopic Profile

A precise understanding of a compound's properties is the foundation of its successful application. The key identifiers and physical data for **6-Chloro-4-iodopyridin-3-amine** are summarized below.

**Table 1: Physicochemical Properties**

Property	Value	Source(s)
CAS Number	351227-42-4	[7][8]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> ClIN <sub>2</sub>	[7][9][10]
Molecular Weight	254.46 g/mol	[7][9][10]
Appearance	Solid; white to off-white crystalline needles	[1]
Purity	Typically ≥97-98%	[9]
Storage	2-8°C, inert atmosphere, keep in dark place	[11]
InChI Key	UOICMMKVFTQMX-UHFFFAOYSA-N	
SMILES	<chem>c1c(c(cnc1Cl)N)I</chem>	[1]

## Spectroscopic Characterization: Confirming Identity

Structural confirmation is unequivocally achieved through spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

**<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environment. For **6-Chloro-4-iodopyridin-3-amine**, the spectrum is characteristically simple and informative.

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) δ (ppm): 7.81 (s, 1H), 7.60 (s, 1H), 4.13 (br s, 2H).[7][8]
- Interpretation:
  - δ 7.81 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyridine ring. Its downfield shift is expected for an aromatic proton adjacent to the ring nitrogen.
  - δ 7.60 (s, 1H): This singlet is assigned to the proton at the C5 position.

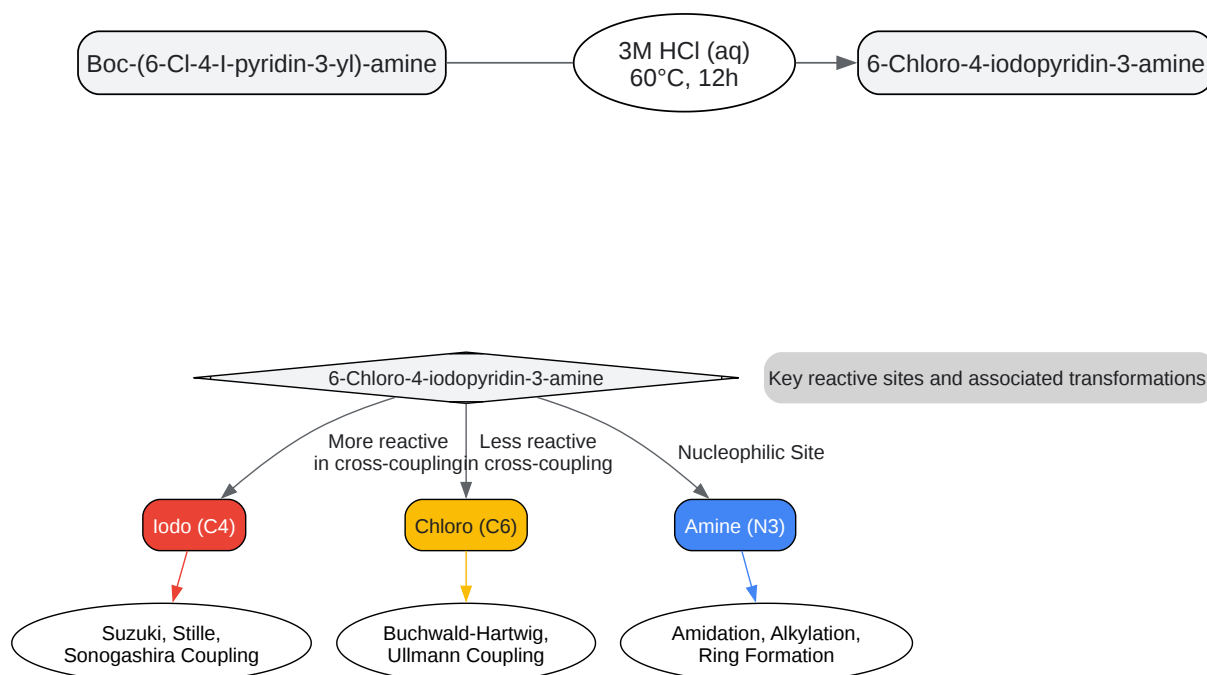
- $\delta$  4.13 (br s, 2H): The broad singlet integrating to two protons is characteristic of the primary amine ( $-\text{NH}_2$ ) group. The broadening is a result of quadrupole effects from the nitrogen atom and potential hydrogen exchange.

## Synthesis and Purification: A Validated Protocol

The most common and high-yielding synthesis of **6-Chloro-4-iodopyridin-3-amine** involves the deprotection of its Boc-protected precursor, tert-butyl (6-chloro-4-iodo-pyridin-3-yl)-carbamate.<sup>[7][8]</sup>

## Reaction Scheme: Acid-Catalyzed Boc Deprotection

Synthesis of 6-Chloro-4-iodopyridin-3-amine.



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- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Trifunctional Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1369877#6-chloro-4-iodopyridin-3-amine-cas-number-351227-42-4]

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